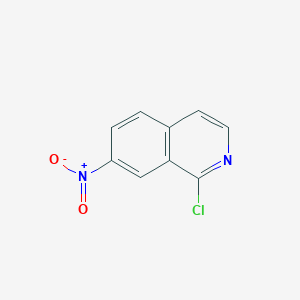
1-Chloro-7-nitroisoquinoline
説明
1-Chloro-7-nitroisoquinoline (1-Cl-7-NIQ) is a nitro-aromatic compound that has a range of applications in scientific research. It has been studied extensively in the fields of chemistry, biochemistry, and pharmacology due to its unique properties and potential applications.
科学的研究の応用
Synthesis and Chemical Applications
Synthesis of Novel Acyl Transfer Catalysts
1-Chloro-7-nitroisoquinoline is used in the synthesis of novel acyl transfer catalysts. This compound was synthesized starting from 1-chloroisoquinoline and further used to create acyl transfer catalysts, being a new compound with potential applications in synthetic chemistry (Chen Pei-ran, 2008).
Amination Reactions
It serves as a starting material in amination reactions with liquid methylamine and potassium permanganate. This process converts nitroisoquinolines to their corresponding mono- or bis(methylamino)-substituted nitro compounds (M. Woźniak & K. Nowak, 1994).
Electron Transfer Reactions
1-Chloro-7-nitroisoquinoline is used in electron transfer reactions. Specifically, it reacts with 2-nitropropane anion to yield C-alkylation products via an SR^1 mechanism. This showcases its potential in developing new alkylating agents (P. Vanelle et al., 1994).
Synthesis of Cytotoxic Compounds
The compound is used in the synthesis of pyrroloisoquinoline derivatives, which have shown cytotoxicity in ovarian cell lines. This highlights its role in the development of potential anticancer agents (Margarita Vlachou et al., 2002).
Development of Anticancer Agents
1-Chloro-7-nitroisoquinoline is utilized in the discovery and development of indenoisoquinoline topoisomerase I poisons. These compounds have antiproliferative effects on cancer cells, indicating its importance in medicinal chemistry (D. Beck et al., 2015).
Other Applications
Ethylene Polymerization
It is used in the synthesis of chlorinated and fluorinated 7-azaindenoisoquinolines, which are potent cytotoxic agents and also display ethylene polymerization behavior, indicating a potential application in materials science (M. S. Elsayed et al., 2017).
Molecular Cocrystals
The compound is involved in the formation of molecular cocrystals with carboxylic acids. This research can provide insights into the self-assembly of molecules, potentially useful in material science and nanotechnology (D. Lynch et al., 1997).
Antimycotic Activity
1-Chloro-7-nitroisoquinoline is also used in the synthesis of compounds with antimycotic activity, indicating its role in the development of new antimicrobial agents (Z. Cziáky et al., 1996).
Synthesis of Porphyrins
It plays a role in the synthesis of porphyrins with fused isoquinoline units, which have potential applications in molecular recognition and the development of porphyrin arrays (T. Lash & V. Gandhi, 2000).
Antimalarial and Anti-SARS-CoV-2 Activities
Compounds derived from 1-Chloro-7-nitroisoquinoline have been evaluated for their antimalarial and anti-SARS-CoV-2 activities, highlighting its significance in pharmaceutical research (V. Zapol’skii et al., 2022).
作用機序
Target of Action
The primary target of 1-Chloro-7-nitroisoquinoline is the RAF1 serine/threonine kinase . RAF1 kinase is a part of the RAS/RAF/MEK/extracellular signal-regulated kinase (ERK) pathway, which is essential for cell survival, growth, and proliferation .
Mode of Action
1-Chloro-7-nitroisoquinoline interacts with RAF1 kinase, inhibiting its activity . This inhibition disrupts the ERK pathway, leading to changes in cell survival, growth, and proliferation .
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK pathway . This pathway is a well-known cell signaling network. When RAF1 kinase is inhibited by 1-Chloro-7-nitroisoquinoline, the downstream effects include changes in cell survival, growth, and proliferation .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . It is also known to be a CYP1A2 inhibitor . These properties can impact the bioavailability of the compound.
Result of Action
The inhibition of RAF1 kinase by 1-Chloro-7-nitroisoquinoline can lead to antiproliferative activity against certain cells, such as melanoma cells . In fact, some compounds similar to 1-Chloro-7-nitroisoquinoline have shown high potency against the A375P melanoma cell line .
Action Environment
The action, efficacy, and stability of 1-Chloro-7-nitroisoquinoline can be influenced by various environmental factors. For instance, quinolines and isoquinolines, which are structurally similar to 1-Chloro-7-nitroisoquinoline, are known to be stable against chemical attack . Their reactivity can be influenced by the character of the double bond in certain positions of the ring .
特性
IUPAC Name |
1-chloro-7-nitroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-8-5-7(12(13)14)2-1-6(8)3-4-11-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIRABLPBGPANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-7-nitroisoquinoline | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

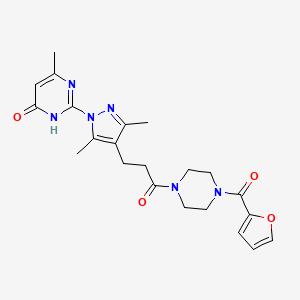
![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2805206.png)


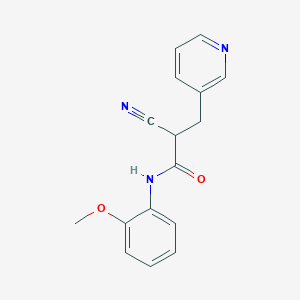

![3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2805213.png)
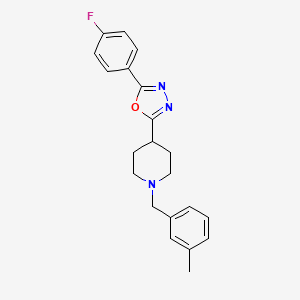
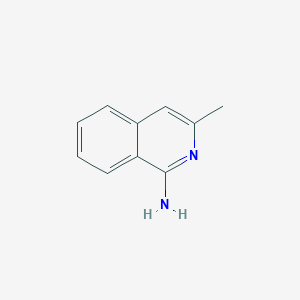
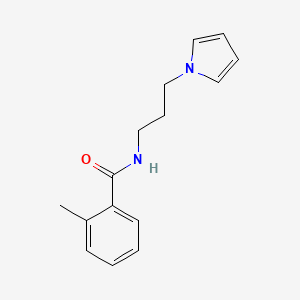
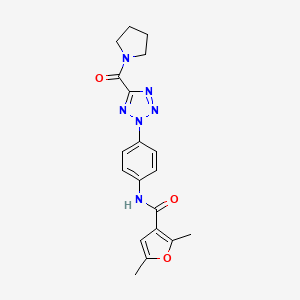

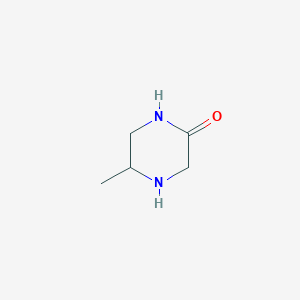
![3-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2805228.png)